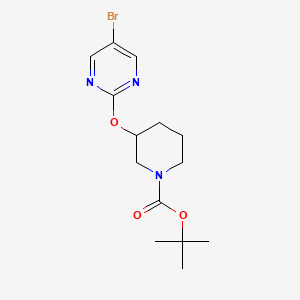

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a chemical compound with the molecular formula C14H20BrN3O3. It is a piperidine derivative that features a bromopyrimidine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine typically involves the following steps:

Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form 1-Boc-piperidine.

Bromopyrimidine Coupling: The protected piperidine is then coupled with 5-bromopyrimidine-2-ol under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the pyrimidine moiety.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Bases: Potassium carbonate, sodium hydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Deprotected Amine: Removal of the Boc group yields the free amine, which can be further functionalized.

Aplicaciones Científicas De Investigación

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

Mecanismo De Acción

The mechanism of action of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The bromopyrimidine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

1-Boc-3-(5-Bromopyrimidin-2-yloxy)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

1-Boc-3-(5-Bromopyrimidin-2-yloxy)morpholine: Contains a morpholine ring, offering different steric and electronic properties.

Uniqueness

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is unique due to its specific combination of a piperidine ring and a bromopyrimidine moiety, making it a versatile intermediate in various synthetic pathways .

Actividad Biológica

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a brominated pyrimidine moiety and a Boc (tert-butoxycarbonyl) protecting group. The presence of the bromine atom and the pyrimidine structure contributes to its unique reactivity and interaction with biological targets.

Chemical Structure

| Property | Description |

|---|---|

| Molecular Formula | C12H15BrN2O2 |

| CAS Number | 914347-76-5 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily linked to its interaction with various enzymes and receptors. It has been investigated for its role as an inhibitor of specific pathways involved in cancer progression and inflammation.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes such as 15-lipoxygenase, which is involved in the metabolism of polyunsaturated fatty acids. By inhibiting this enzyme, the compound may reduce the production of inflammatory mediators, thereby exhibiting anti-inflammatory properties.

- Cellular Effects : Studies indicate that this compound influences cellular signaling pathways, potentially affecting gene expression related to cell proliferation and survival .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Properties : Research suggests that the compound may exhibit anticancer effects by inhibiting tumor growth through its action on metabolic pathways associated with cancer cell survival .

- Inflammatory Response Modulation : The inhibition of 15-lipoxygenase not only impacts cancer progression but also modulates inflammatory responses, making it a candidate for further exploration in therapeutic applications against inflammatory diseases .

Study 1: Inhibition of 15-Lipoxygenase

A study conducted on various compounds, including this compound, demonstrated significant inhibition of 15-lipoxygenase activity. The IC50 values indicated that this compound is a potent inhibitor compared to other tested analogs, suggesting its potential utility in developing anti-inflammatory drugs .

Study 2: Antitumor Activity

In vitro assays revealed that this compound significantly reduced the viability of specific cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, further supporting its role as a potential anticancer agent.

Propiedades

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIZYFXVJWRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661757 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-76-5 |

Source

|

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.